molecular formula C19H23ClFN5O3 B12169970 N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12169970
M. Wt: 423.9 g/mol
InChI Key: MHSYPBNBOYZNOF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrido[2,3-d]pyrimidine core, and several functional groups such as chloro, fluoro, and oxo groups.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be achieved through a series of chemical reactions involving commercially available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with a suitable piperidine derivative under specific conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of oxo groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the oxo groups, using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups like chloro and fluoro enhances its binding affinity to these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C19H23ClFN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H23ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11,15-16,19,24H,1-3,6-7,9H2,(H,22,28)(H,23,27)(H,25,29)

InChI Key

MHSYPBNBOYZNOF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2

Origin of Product

United States

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